Cas no 2172024-07-4 (4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride)

4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride
- EN300-1612035
- 2172024-07-4
-
- Inchi: 1S/C8H13ClN2O2S/c1-2-3-4-10-5-7-11(8-6-10)14(9,12)13/h1H,3-8H2
- InChI Key: DPXCCFHYQCZCAX-UHFFFAOYSA-N
- SMILES: ClS(N1CCN(CCC#C)CC1)(=O)=O
Computed Properties
- Exact Mass: 236.0386265g/mol
- Monoisotopic Mass: 236.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 49Ų
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612035-5.0g |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 5g |
$2360.0 | 2023-06-04 | ||
Enamine | EN300-1612035-10.0g |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 10g |
$3500.0 | 2023-06-04 | ||
Enamine | EN300-1612035-0.25g |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 0.25g |
$748.0 | 2023-06-04 | ||
Enamine | EN300-1612035-250mg |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 250mg |
$708.0 | 2023-09-23 | ||
Enamine | EN300-1612035-5000mg |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 5000mg |
$2235.0 | 2023-09-23 | ||
Enamine | EN300-1612035-1000mg |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 1000mg |
$770.0 | 2023-09-23 | ||
Enamine | EN300-1612035-2.5g |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 2.5g |
$1594.0 | 2023-06-04 | ||
Enamine | EN300-1612035-0.1g |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 0.1g |
$715.0 | 2023-06-04 | ||
Enamine | EN300-1612035-2500mg |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 2500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1612035-10000mg |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride |
2172024-07-4 | 10000mg |
$3315.0 | 2023-09-23 |
4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride
Comprehensive Overview of 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride (CAS No. 2172024-07-4): Properties, Applications, and Innovations
The chemical compound 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride (CAS No. 2172024-07-4) is a specialized sulfonyl chloride derivative with a unique molecular structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in sulfonylation reactions. Its piperazine backbone and alkyne functional group make it a valuable intermediate for synthesizing complex molecules, including potential drug candidates and bioconjugation reagents.
In recent years, the demand for high-purity sulfonyl chlorides like 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride has surged, driven by advancements in click chemistry and proteomics. Researchers are increasingly exploring its utility in protein labeling and small-molecule probes, aligning with trends in precision medicine and targeted drug delivery. The compound’s CAS No. 2172024-07-4 is frequently searched in academic databases, reflecting its growing relevance in biochemical applications.
From a structural perspective, the but-3-yn-1-yl moiety introduces a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of click chemistry. This property is pivotal for designing fluorescent tags and molecular imaging agents, addressing the need for non-invasive diagnostic tools. Meanwhile, the sulfonyl chloride group facilitates efficient amide bond formation, making it indispensable in peptide synthesis and covalent inhibitor development.
The synthesis of 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride typically involves multi-step organic reactions, including N-alkylation of piperazine and subsequent sulfonylation. Industrial-scale production requires stringent control over reaction conditions to ensure high yield and minimal byproducts. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality assessment, as impurities can affect downstream applications in drug discovery.
Emerging applications of this compound include its role in antibody-drug conjugates (ADCs), a hot topic in oncology research. By leveraging its bioconjugation capabilities, scientists aim to develop next-generation therapeutic agents with enhanced specificity. Additionally, its use in material science—such as modifying polymer surfaces—highlights its cross-disciplinary potential. These innovations align with searches for “sulfonyl chloride derivatives in cancer therapy” and “alkyne-functionalized piperazines”, underscoring its market relevance.
Regulatory and safety considerations for 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride emphasize proper handling due to its reactivity. While not classified as hazardous under standard guidelines, precautions like anhydrous storage and inert atmosphere are recommended to preserve stability. This aligns with industry queries about “stable sulfonyl chloride handling” and “scalable synthesis of alkyne-piperazines”.
In conclusion, 4-(but-3-yn-1-yl)piperazine-1-sulfonyl chloride (CAS No. 2172024-07-4) represents a cutting-edge tool in medicinal chemistry and biotechnology. Its dual functionality—combining click chemistry compatibility with sulfonylation efficiency—positions it at the forefront of molecular design. As research into personalized therapeutics and smart materials expands, this compound is poised to play a pivotal role in shaping future innovations.
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